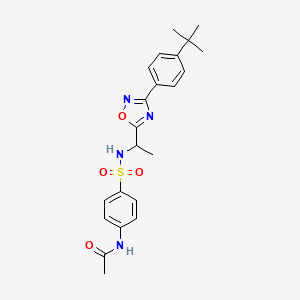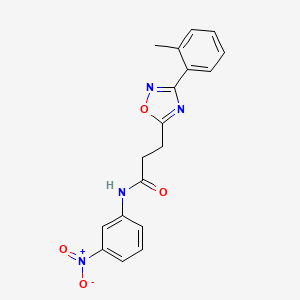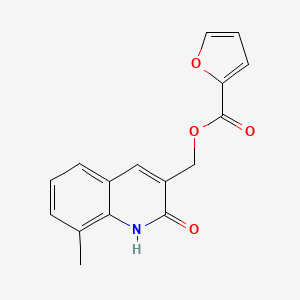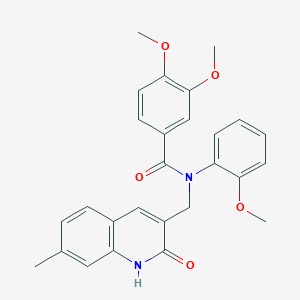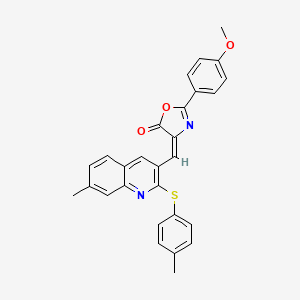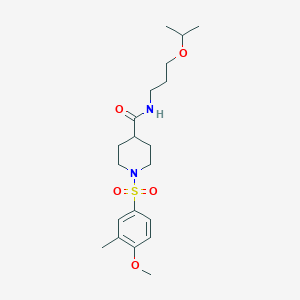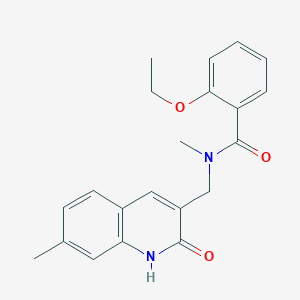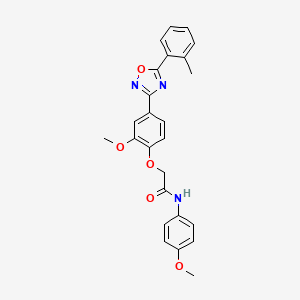
N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide, also known as AFSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AFSA is a sulfonamide derivative that has been synthesized through a series of chemical reactions, and it exhibits a wide range of biochemical and physiological effects.
Mécanisme D'action
N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide exerts its effects through the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes that are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound inhibits the activity of these enzymes, which leads to a reduction in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use as an anti-diabetic agent. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of glucose, which makes it a promising candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound also exhibits a wide range of biochemical and physiological effects, which makes it a versatile compound for use in various experimental settings. However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide. One potential direction is to further investigate its potential use as an anti-diabetic agent. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of glucose, which makes it a promising candidate for the treatment of diabetes. Another potential direction is to investigate its potential use as an anti-cancer agent. This compound has been shown to exhibit anti-cancer properties, and further studies could help to elucidate its mechanism of action and potential clinical applications. Additionally, further studies could be conducted to investigate the potential use of this compound in other fields such as neurology and immunology.
Méthodes De Synthèse
The synthesis of N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide involves a series of chemical reactions that start with the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluoroanilino)acetamide. This intermediate is then reacted with sulfuric acid to form N-(4-fluoroanilino)sulfonamide. The final step involves the reaction of N-(4-fluoroanilino)sulfonamide with acetyl chloride to form this compound.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of glucose, which makes it a promising candidate for the treatment of diabetes.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c1-11(21)19-13-4-6-14(7-5-13)20-16(22)10-18-25(23,24)15-8-2-12(17)3-9-15/h2-9,18H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYPBJNGTLWTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


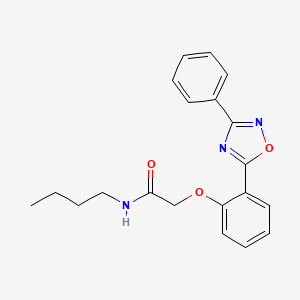

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)

